N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3,4,5-TRIMETHOXYBENZAMIDE
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Overview
Description
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3,4,5-TRIMETHOXYBENZAMIDE is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole moiety linked to a trimethoxybenzamide group, which may confer unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3,4,5-TRIMETHOXYBENZAMIDE typically involves the condensation of ortho-phenylenediamine with an appropriate benzaldehyde derivative. The reaction is usually carried out in the presence of an oxidizing agent such as sodium metabisulphite in a solvent mixture under mild conditions . The product is then purified through recrystallization from ethanol .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions using automated reactors. The process may include steps such as solvent extraction, filtration, and drying to obtain the final product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3,4,5-TRIMETHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce benzimidazole derivatives with reduced functional groups .
Scientific Research Applications
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3,4,5-TRIMETHOXYBENZAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the development of optoelectronic materials and nonlinear optical applications.
Mechanism of Action
The mechanism of action of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3,4,5-TRIMETHOXYBENZAMIDE involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell division and the induction of apoptosis in cancer cells . The compound may also interfere with microbial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
N-(1H-Benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines: These compounds share a similar benzimidazole core and exhibit comparable biological activities.
4-(1,3-Dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)-N,N-diphenylaniline: Another benzimidazole derivative with applications in organic electronics.
Uniqueness
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3,4,5-TRIMETHOXYBENZAMIDE is unique due to its trimethoxybenzamide group, which may enhance its solubility and bioavailability. This structural feature distinguishes it from other benzimidazole derivatives and may contribute to its specific biological activities .
Properties
Molecular Formula |
C23H21N3O4 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C23H21N3O4/c1-28-19-12-15(13-20(29-2)21(19)30-3)23(27)24-16-8-6-7-14(11-16)22-25-17-9-4-5-10-18(17)26-22/h4-13H,1-3H3,(H,24,27)(H,25,26) |
InChI Key |
ULVPCMQVZVIHTO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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